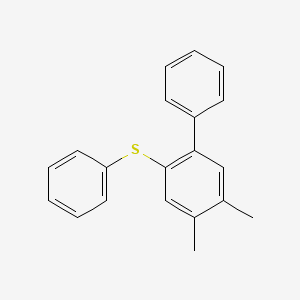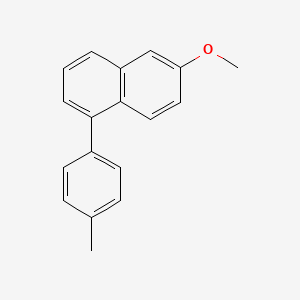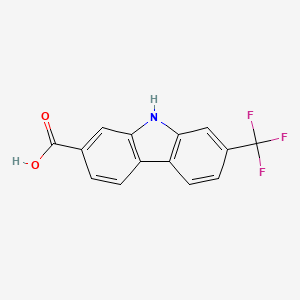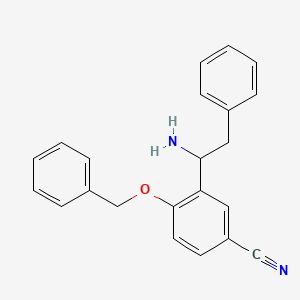![molecular formula C17H24O2 B12611142 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene CAS No. 648857-96-9](/img/structure/B12611142.png)
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is a chemical compound characterized by its complex structure, which includes a cyclohexyl group, a prop-1-en-1-yl group, and a methoxybenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene typically involves the reaction of cyclohexylprop-1-en-1-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are used to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives such as alcohols
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propenyl-cyclohexane: Shares a similar cyclohexyl and propenyl structure but lacks the methoxybenzene moiety.
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Contains a similar cyclohexyl and propenyl structure with a hydroxyl group instead of the methoxybenzene moiety.
1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar cyclohexyl and propenyl structure with a methyl group.
Uniqueness
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is unique due to the presence of the methoxybenzene moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
CAS-Nummer |
648857-96-9 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-(1-cyclohexylprop-1-enoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C17H24O2/c1-3-17(15-7-5-4-6-8-15)19-13-14-9-11-16(18-2)12-10-14/h3,9-12,15H,4-8,13H2,1-2H3 |
InChI-Schlüssel |
RLAKUAQIJHHHFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1CCCCC1)OCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)

![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)

![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)

![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)


![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
